molecular formula C12H18ClNO2 B1435440 [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride CAS No. 1803603-73-7

[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride

Cat. No.: B1435440
CAS No.: 1803603-73-7
M. Wt: 243.73 g/mol
InChI Key: AMTUKBRJLDBEHP-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride (CAS: 1803603-73-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . It features a benzopyran core substituted with a methoxymethyl group at the 1-position and a methanamine hydrochloride moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Current data indicate its use as a scaffold in drug discovery, though specific biological targets remain under investigation .

Properties

IUPAC Name

[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12;/h2-5H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTUKBRJLDBEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2CCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Parameter Target Compound Compound A Compound C Compound E
Molecular Formula C₁₂H₁₈ClNO₂ C₁₀H₁₄ClNO C₆H₁₁ClN₂O₂ C₁₀H₁₅Cl₂NO₂
Molecular Weight (g/mol) 243.73 199.68 178.6 252.14
Core Structure Benzopyran Benzopyran Oxazole Tri-substituted phenyl
Key Substituent Methoxymethyl None Methoxymethyl Cl, OEt, OMe
Solubility Not reported High (HCl salt) Moderate Low (bulky groups)

Preparation Methods

Synthetic Route Summary

The preparation of [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride generally involves:

  • Construction of the 3,4-dihydro-2H-1-benzopyran core
  • Introduction of the methoxymethyl substituent at the 1-position
  • Installation of the methanamine functional group
  • Conversion to the hydrochloride salt for enhanced handling and purity

Detailed Preparation Methods

Synthesis of the 3,4-Dihydro-1H-2-benzopyran Core

The benzopyran ring system is commonly prepared via acid-catalyzed cyclization of appropriate phenolic precursors with aldehydes or ketones. Literature examples describe the formation of 3,4-dihydro-2H-1-benzopyran derivatives by reaction of hydroxybenzaldehydes with suitable nucleophiles under reflux conditions.

Introduction of the Methoxymethyl Group

The methoxymethyl (MOM) group is typically introduced by alkylation of the hydroxy or amino groups using methoxymethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride. This step is crucial for protecting or modifying the 1-position on the benzopyran ring.

  • Reaction conditions:
    • Solvent: Ethanol, toluene, or dimethoxyethane
    • Base: Potassium carbonate or hydroxide
    • Temperature: 80–130 °C
    • Time: 12–18 hours under inert atmosphere (argon or nitrogen)

Formation of the Methanamine Group

The methanamine moiety is introduced via reductive amination or nucleophilic substitution reactions. Commonly, a suitable aldehyde or halomethyl intermediate on the benzopyran ring is reacted with ammonia or an amine source, followed by reduction using borohydride reagents.

  • Example: Reduction of benzopyran carbaldehyde with sodium borohydride or dimethylsulfide borane complex in tetrahydrofuran (THF) at 0 °C to reflux for several hours.

Conversion to Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethanol. This step improves the compound's stability, crystallinity, and ease of purification.

  • Typical procedure:
    • Dissolve the free base in methanol
    • Add concentrated HCl dropwise at 0 °C to room temperature
    • Stir for 1–2 hours
    • Isolate the hydrochloride salt by filtration or crystallization.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Phenol + aldehyde, acid catalyst, reflux 60–75 Forms 3,4-dihydrobenzopyran scaffold
2 Alkylation (MOM group) Methoxymethyl chloride, K2CO3, EtOH, 80°C 70–85 Protects/modifies 1-position
3 Reductive amination Aldehyde intermediate + NH3, NaBH4, THF 65–80 Introduces methanamine group
4 Salt formation HCl in MeOH, 0–25°C >90 Isolates hydrochloride salt

Purification and Characterization

  • Purification: Flash column chromatography using dichloromethane/acetone mixtures or recrystallization from methanol/ether mixtures is standard to achieve high purity.
  • Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure. Melting point determination of the hydrochloride salt ensures batch consistency.

Research Findings and Optimization Notes

  • The choice of base and solvent significantly affects the yield of the methoxymethylation step; potassium carbonate in ethanol/toluene mixtures at elevated temperatures provides optimal conversion.
  • Reductive amination efficiency improves with controlled temperature and slow addition of reducing agents, minimizing side reactions.
  • Conversion to hydrochloride salt enhances compound stability and facilitates handling for downstream applications.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Reference(s)
Cyclization catalyst Acid (e.g., p-toluenesulfonic acid)
Alkylation base K2CO3
Alkylation solvent Ethanol/Toluene
Alkylation temperature 80–130 °C
Reducing agent NaBH4 or (CH3)2SBH3
Reductive amination temp 0 °C to reflux
Salt formation acid Concentrated HCl
Salt formation solvent Methanol

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate fume hood ventilation to avoid inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .
  • Storage : Store in sealed glass containers at room temperature, away from heat and moisture .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the methoxymethyl and benzopyran moieties. Compare peaks with predicted shifts (e.g., methoxy protons at ~3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C12_{12}H16_{16}ClNO2_2) with an expected [M+H]+^+ ion at m/z 254.1 .
  • HPLC-Purity Analysis : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity ≥95% .

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer :

  • Key Steps :

Cyclization : React 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde with methoxymethylamine under reductive amination (NaBH3_3CN, methanol) .

Hydrochloride Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .

  • Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (25–40°C) to balance yield and by-product formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform assays (e.g., IC50_{50} determinations) across multiple concentrations (0.1–100 µM) to identify non-linear effects .
  • Replicability Checks : Validate findings in independent labs using standardized protocols (e.g., cell lines, incubation times) .
  • Meta-Analysis : Compare data across studies, accounting for variables like solvent (DMSO vs. saline) and assay endpoints .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., pH 1–9 buffers, 37°C) to identify labile functional groups (e.g., methoxymethyl hydrolysis) .
  • Formulation Adjustments : Use lyophilization or encapsulation in liposomes to enhance shelf-life .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation .

Q. How should experimental designs address potential off-target effects in receptor binding studies?

  • Methodological Answer :

  • Competitive Binding Assays : Include reference ligands (e.g., 5-HT1A_{1A} antagonists) to confirm specificity .
  • CRISPR/Cas9 Knockout Models : Use cell lines lacking target receptors to isolate compound effects .
  • Computational Docking : Predict binding affinities to non-target receptors (e.g., dopamine D2) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Reactant of Route 2
[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride

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